N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzothiazole and benzamide groups .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The bromine atom on the benzothiazole ring could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with different chemical reagents .Scientific Research Applications
Antimicrobial Activities
- Antimicrobial Resistance Combat : Research has shown that derivatives of N-(benzo[d]thiazol-2-yl) have been synthesized and evaluated for their antimicrobial properties. Some compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential in designing potent antimicrobial agents (Anuse et al., 2019).
Synthesis Methodologies
- Microwave-Assisted Synthesis : The use of microwave irradiation has been promoted as a cleaner, more efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the advantages of modern synthetic techniques (Saeed, 2009).
Pharmacological Activities
- Antipsychotic Agents : Studies have explored the synthesis and antidopaminergic properties of certain derivatives, highlighting their potential as antipsychotic agents with low extrapyramidal side effects, which is crucial for improving patient compliance and treatment efficacy (Högberg et al., 1990).
Material Science
- Organic Semiconductors : The exploration of benzo[d][1,2,3]thiadiazole (BT) isomers and their implementation in semiconducting polymers for optoelectronic applications demonstrates the material science potential of derivatives associated with N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, offering insights into new materials for electronic and photovoltaic applications (Chen et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHRVSIOLDMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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